1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
Synthesis of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives involves palladium-catalyzed Suzuki coupling reactions, among other methods. These approaches yield polymers with high molecular weights, demonstrating strong fluorescence and solubility in common organic solvents. This indicates the potential for adjusting the synthetic route to obtain "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" with desirable properties for specific applications (Zhang & Tieke, 2008).
Molecular Structure Analysis
Studies on related compounds have shown complex molecular structures featuring several rigid rings connected by single bonds. These structures often include intramolecular hydrogen bonds, indicating the possibility of similar interactions in "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione". Such detailed understanding aids in predicting the reactivity and interactions of the compound (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
"1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" derivatives exhibit various chemical reactions, including potential as corrosion inhibitors for carbon steel in acidic media. These reactions are primarily governed by chemisorption processes on metal surfaces, indicating the compound's utility in protective coatings (Zarrouk et al., 2015).
Physical Properties Analysis
Compounds with pyrrolo[3,4-c]pyrrole-1,4-dione structure exhibit high solubility in organic solvents and strong fluorescence. These properties suggest that "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" might also share similar characteristics, making it suitable for applications in photoluminescent materials and organic electronics (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical behavior, such as the antibacterial efficacy against various bacteria strains, has been explored for related compounds. This suggests potential applications in the development of new antibacterial agents, indicating the versatile chemical properties that "1-(3-chlorophenyl)-1H-pyrrole-2,5-dione" might exhibit (Sheikh et al., 2009).
Scientific Research Applications
Corrosion Inhibition : A study by Zarrouk et al. (2015) in "Corrosion Science" explored derivatives of 1H-pyrrole-2,5-dione as inhibitors of carbon steel corrosion in acidic media. The derivatives exhibited good corrosion inhibition efficiency, increased with concentration, and involved chemisorption on the steel surface. This study suggests potential applications in protecting materials from corrosion (Zarrouk et al., 2015).
Medical Research : Moon et al. (2010) in "Bioorganic & Medicinal Chemistry Letters" synthesized derivatives of 1H-pyrrole-2,5-dione and evaluated them for their ability to inhibit PGE(2) production in macrophage cells. One derivative, in particular, showed strong inhibitory activity, indicating potential for medical applications in inflammation or pain management (Moon et al., 2010).
Photoluminescent Materials : Beyerlein and Tieke (2000) in "Macromolecular Rapid Communications" synthesized conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units. These polymers showed strong photoluminescence, indicating potential applications in electronic and photonic devices (Beyerlein & Tieke, 2000).
Pigment and Dye Industry : Fujii et al. (2002) in "Analytical Sciences" studied the crystal structure of 2,5-bis-(3,5-dimethylbenzyl)-3,6-dinaphthalen-2-yl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione, a compound related to 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione. Such compounds have applications as pigments, suggesting potential use in the dye and pigment industry (Fujii et al., 2002).
Organic Electronics : Guo et al. (2014) in "Polymer Chemistry" utilized Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) as a building block in copolymers for organic thin film transistors. The polymers exhibited promising charge transport performance, indicating applications in organic electronics (Guo, Sun, & Li, 2014).
Safety And Hazards
This would involve assessing the compound’s toxicity and any potential hazards associated with its use.
Future Directions
This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
1-(3-chlorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQBRUNBFJJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923379 | |
Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
1204-35-9 | |
Record name | 1204-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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